Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

HIV-1 protease dimerization interface peptide inhibitor structure-activity relationship

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (single-letter code Ac-TVSFNF, CAS 150626-30-5) is a synthetic N-terminal-acetylated, C-terminal-free-acid hexapeptide with molecular formula C₃₆H₄₉N₇O₁₁ (free base MW 755.83; TFA salt MW 869.8). The compound is supplied as the trifluoroacetate salt at ≥95% HPLC purity and requires storage at -20 °C protected from light and moisture.

Molecular Formula C38H50F3N7O13
Molecular Weight 869.8 g/mol
CAS No. 150626-30-5
Cat. No. B1495750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Thr-Val-Ser-Phe-Asn-Phe-OH
CAS150626-30-5
Molecular FormulaC38H50F3N7O13
Molecular Weight869.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1
InChIKeyYCLQVTDXBUPPEK-DNONQONOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF): A Defined HIV-1 Protease Dimerization Inhibitor Peptide for Mechanistic and Antiviral Research Procurement


Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (single-letter code Ac-TVSFNF, CAS 150626-30-5) is a synthetic N-terminal-acetylated, C-terminal-free-acid hexapeptide with molecular formula C₃₆H₄₉N₇O₁₁ (free base MW 755.83; TFA salt MW 869.8) . The compound is supplied as the trifluoroacetate salt at ≥95% HPLC purity and requires storage at -20 °C protected from light and moisture [1]. It functions as a dimerization inhibitor of the homodimeric HIV-1 protease by targeting the conserved subunit interface, with an IC₅₀ of 80 µM determined in an in vitro enzyme activity assay [2]. Its sequence is identical to the C-terminal hexapeptide of the gag-pol frameshift protein p6*, the natural regulatory precursor that modulates protease activation during viral maturation [2].

Why Generic Substitution of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH with Related Interface Peptides or Active-Site Inhibitors Fails: Evidence-Driven Procurement Rationale


HIV-1 protease inhibitors fall into two mechanistically distinct classes: active-site inhibitors (e.g., ritonavir, saquinavir) that block substrate binding, and dimerization inhibitors that prevent assembly of the active homodimer [1]. Within the dimerization inhibitor class, small sequence alterations produce large potency differences. For example, truncation to the tetrapeptide Ac-TLNF-NH₂ elevates the IC₅₀ from 80 µM to >2,000 µM, while single-residue substitution of Val³→Phe or Ser³→Leu increases the IC₅₀ 5- to 6-fold [2]. C-terminal amidation ablates activity, and peptides derived from the N-terminal interface or active-site sequences are inactive against HIV-1 protease [1]. Thus, neither a generic active-site inhibitor nor an arbitrarily selected interface peptide can reproduce the specific biochemical and mechanistic properties of Ac-TVSFNF.

Quantitative Differentiation of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH from Closest Analogs: Head-to-Head IC₅₀, Mechanism, and Sequence-Identity Evidence


Ac-TVSFNF vs. Ac-TLNF-NH₂: >25-Fold Superior Inhibitory Potency Against HIV-1 Protease Owing to N-Terminal Thr-Val Extension and Free C-Terminal Carboxyl

Ac-TVSFNF is markedly more potent than the truncated, C-terminally amidated tetrapeptide Ac-TLNF-NH₂ within the same experimental series. While Ac-TVSFNF achieves 50% inhibition of HIV-1 protease at 80 µM (0.08 mM), Ac-TLNF-NH₂ requires concentrations exceeding 2,000 µM (>2 mM) to reach equivalent inhibition [1]. The >25-fold potency gap demonstrates that the N-terminal Thr-Val dipeptide extension and the free C-terminal carboxylate are critical structural determinants for effective dimerization interface engagement [1].

HIV-1 protease dimerization interface peptide inhibitor structure-activity relationship

Ac-TVSFNF vs. Single-Residue Substitution Variants: Val³ and Ser³ Confer 5- to 11-Fold Potency Advantage Over Phe- and Leu-Containing Analogs

Within the same hexapeptide framework, conservative single-residue exchanges significantly degrade inhibitory activity. Substitution of Thr-Val-Ser to Thr-Phe-Asn yields an IC₅₀ of 0.45 mM (5.6-fold loss vs. 0.08 mM for Ac-TVSFNF). The peptide Arg-Leu-Asn-Phe, which replaces the entire N-terminal tripeptide with an Arg-Leu-Asn motif, shows an IC₅₀ of 0.87 mM, representing an 11-fold potency reduction [1]. Even the pentapeptide Ac-TLNF (IC₅₀ = 1.5 mM) is 19-fold less potent. These data isolate the contribution of the Val-Ser-Phe core to inhibitory activity and demonstrate that the specific Thr-Val-Ser-Phe-Asn-Phe sequence cannot be shortened or substituted without substantial loss of function [1].

peptide inhibitor SAR HIV-1 protease interface alanine scanning

Dimerization Inhibition vs. Active-Site Inhibition: Ac-TVSFNF Targets the Conserved Subunit Interface, a Mechanism Orthogonal to Approved Protease Inhibitors

Ac-TVSFNF inhibits HIV-1 protease by a dissociative mechanism: it binds to the monomeric subunits and prevents their assembly into the active homodimer, rather than competing for the substrate-binding pocket [1]. In contrast, clinical active-site inhibitors (e.g., ritonavir, saquinavir, indinavir) bind the catalytic site of the pre-formed dimer with IC₅₀ values in the low nanomolar range (typically <1–50 nM) [2]. Critically, Schramm et al. demonstrated that peptides derived from the active-site sequence of HIV-1 protease are completely inactive, confirming that Ac-TVSFNF acts exclusively through dimerization disruption [1]. Dimerization inhibitors have been shown to retain activity against active-site drug-resistant protease mutants, because the dimerization interface is highly conserved and relatively free of resistance mutations [3].

mechanism of action dimerization inhibitor drug resistance

Ac-TVSFNF Represents the Authentic C-Terminal Sequence of the Natural p6* Regulatory Protein, Distinguishing It from All Engineered High-Potency Dimerization Inhibitors

Ac-TVSFNF is not an arbitrary or computer-optimized sequence; it is identical to the six C-terminal residues (Thr-Val-Ser-Phe-Asn-Phe) of the gag-pol transframe protein p6*, a natural regulator of HIV-1 protease activation during virion maturation [1]. By contrast, higher-potency dimerization inhibitors—such as the palmitoylated lipopeptide Pam-Thr-Val-Ser-Tyr-Glu-Leu (IC₅₀ < 1 µM, i.e., >80-fold more potent) [2], the cross-linked interfacial peptide 'tongs' (IC₅₀ ≈ 350 nM) [3], and the multi-domain peptide P27 (IC₅₀ = 0.23–0.32 µM) [4]—are all engineered molecules bearing non-natural modifications (lipid anchors, chemical cross-linkers, Tat transduction domains). These modifications enhance potency but abolish the ability to probe the natural p6*-mediated regulatory mechanism. Only Ac-TVSFNF permits direct investigation of the physiological dimerization inhibition exerted by p6* [1].

p6* transframe protein natural regulator HIV protease activation

Enzyme Selectivity Profile: HIV-1 Protease Interface Peptides Discriminate Against Host Aspartic Proteases, Providing a Defined Experimental Tool

Interface peptides derived from the terminal segments of HIV-1 protease, including the C-terminal region corresponding to Ac-TVSFNF, have been demonstrated to exhibit cognate enzyme preference. Babe et al. (1992) showed that synthetic interface peptides inhibit HIV-1 and HIV-2 proteases with IC₅₀ values in the low micromolar range but do not inhibit the host aspartic proteases pepsin or renin, nor the Rous sarcoma virus protease [1]. This selectivity profile distinguishes Ac-TVSFNF from broad-spectrum aspartic protease inhibitors and from active-site-directed HIV-1 protease inhibitors, which can exhibit off-target activity against host proteases such as cathepsin D [2].

enzyme specificity HIV-1 protease off-target profiling

Optimal Research and Procurement Application Scenarios for Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Based on Validated Quantitative Evidence


Mechanistic Studies of HIV-1 Protease Dimerization and p6*-Mediated Regulation

Ac-TVSFNF is the validated tool compound for dissecting the natural regulatory mechanism by which the p6* transframe protein modulates HIV-1 protease activation. Because its sequence is identical to the C-terminal hexapeptide of p6* (confirmed by Schramm et al., 1993 [1]), it enables direct biochemical reconstitution of the p6*-protease interaction. The well-characterized IC₅₀ of 80 µM provides a quantitative baseline for mutagenesis studies of the dimerization interface, kinetic analyses of the dissociative inhibition mechanism, and NMR or crystallographic studies of peptide-induced monomer formation [1][2]. No engineered analog can substitute for this specific application.

Positive Control and Benchmarking Standard for Novel Dimerization Inhibitor Screening Programs

Ac-TVSFNF serves as the historical benchmark compound in the HIV-1 protease dimerization inhibitor field. With a published IC₅₀ of 80 µM (Schramm et al., 1993 [1]) and well-defined structure-activity relationships from BRENDA-curated data [2], it provides a reproducible positive control for validating new screening assays. Its intermediate potency (mid-micromolar) makes it an ideal reference point for calculating fold-improvement of novel inhibitors—a practice established in the development of cross-linked tongs (350 nM, ~230-fold improvement [3]) and lipopeptides (<1 µM, >80-fold improvement [4]). Procurement of Ac-TVSFNF as a standardized reference compound ensures cross-study comparability.

Drug Resistance Profiling: Testing Dimerization Inhibitor Activity Against Active-Site-Resistant HIV-1 Protease Mutants

Dimerization inhibitors target the conserved subunit interface, a region relatively free of the mutations that confer resistance to active-site protease inhibitors. Bouras et al. (1999) demonstrated that dimerization inhibitors retain activity against active-site drug-resistant protease mutants [1]. Ac-TVSFNF, as the prototypical linear dimerization inhibitor, enables researchers to probe whether specific clinical protease mutations affect dimerization susceptibility. Its IC₅₀ of 80 µM against wild-type protease [2] provides a baseline against which any shift in potency toward mutant proteases can be quantified, informing the potential of dimerization-targeted strategies for overcoming drug resistance.

Structural Biology of the HIV-1 Protease Monomer-Dimer Equilibrium

The dissociative mechanism of Ac-TVSFNF—shifting the monomer-dimer equilibrium toward inactive monomers—has been exploited in solution structural studies. Frutos et al. (2007) used interface peptides to generate stable protease monomers for NMR spectroscopy [1]. Ac-TVSFNF, with its validated IC₅₀ of 80 µM [2], provides a chemically defined, commercially available reagent for generating HIV-1 protease monomers for structural investigation. Its single defined sequence eliminates the heterogeneity inherent in using longer p6* fragments, making it the preferred reagent for high-resolution structural studies of the monomeric protease state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.